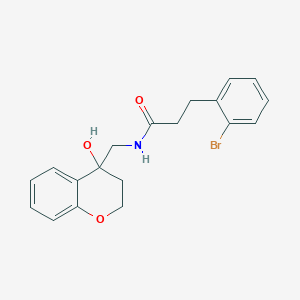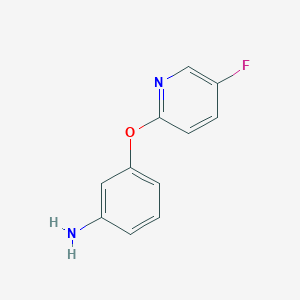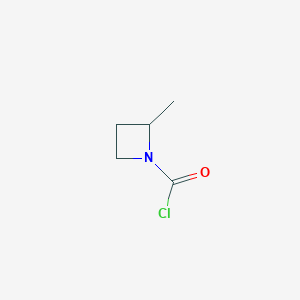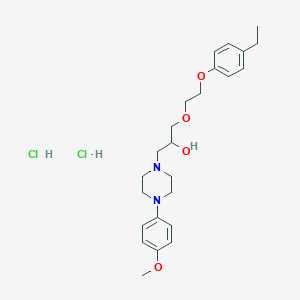
3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide is a chemical compound with the molecular formula C19H20BrNO3 . It is offered by several suppliers such as Benchchem.
Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl group, a propanamide group, and a hydroxychroman group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available resources. Its reactivity would likely be influenced by the presence of the bromophenyl and propanamide groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not provided in the available resources . These properties could be determined through experimental analysis.Scientific Research Applications
Pharmacokinetics and Metabolism Studies
One aspect of scientific research on compounds like 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide involves their pharmacokinetics and metabolism. For example, a study on a similar compound, S-1, explored its pharmacokinetics and metabolism in rats. This is crucial in understanding how such compounds are absorbed, distributed, metabolized, and excreted in the body, which has implications for their therapeutic potential and safety profile (Wu et al., 2006).
Synthesis and Characterization
Another key area of research is the synthesis and characterization of new compounds. For instance, studies have been conducted on the synthesis of new zinc phthalocyanines substituted with bromophenol derivatives, demonstrating their potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020). Similarly, research into the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides has led to the discovery of new compounds with potential applications in various fields (Wakui et al., 2004).
Antimicrobial Properties
Compounds with a structure similar to this compound have also been evaluated for their antimicrobial properties. A study on arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment demonstrated their antibacterial and antifungal activities (Baranovskyi et al., 2018).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of certain bromophenol derivatives have been a subject of research, indicating their potential in photodynamic therapy and other applications. Studies on these properties can reveal how these compounds interact with light, which is crucial for their potential use in medical and industrial applications (Kulai & Mallet-Ladeira, 2016).
Bioactive Constituents and Therapeutic Potential
Research has also been conducted on the isolation of bioactive constituents from various sources, such as red algae, which includes bromophenol derivatives. These studies aim to explore the therapeutic potential of these compounds in various diseases, including their antimicrobial, antioxidant, and cytotoxic activities (Zhao et al., 2004).
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide is not specified in the available resources. It would depend on the specific biological or chemical context in which it is used.
properties
IUPAC Name |
3-(2-bromophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c20-16-7-3-1-5-14(16)9-10-18(22)21-13-19(23)11-12-24-17-8-4-2-6-15(17)19/h1-8,23H,9-13H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYYPLRBKFASMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)CCC3=CC=CC=C3Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2410709.png)
![4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2410712.png)
![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)


![methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410722.png)

![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2410724.png)

![2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2410726.png)

![Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2410729.png)

![N-(1-cyano-2-methylcyclopentyl)-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2410732.png)